molecular formula C20H24N4OS B11992159 4-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B11992159
M. Wt: 368.5 g/mol
InChI Key: VADZJGFRTIAEIW-FOKLQQMPSA-N
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Description

4-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a heterocyclic compound with an intriguing structure. Let’s break it down:

  • The core structure consists of a tetrahydrobenzothieno[2,3-d]pyrimidine scaffold.
  • Attached to this scaffold, we find a furan ring (furan-2-ylmethylidene) and a hydrazine group.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves condensation reactions. One possible route is the reaction between a furan aldehyde and a hydrazine derivative. The specific synthetic steps and conditions would depend on the desired regioisomer and stereochemistry.

Industrial Production:: While there isn’t a widely established industrial method for producing this compound, research efforts continue to explore efficient and scalable synthetic routes.

Chemical Reactions Analysis

Reactivity::

  • Oxidation : The furan ring can undergo oxidation reactions.
  • Reduction : Reduction of the hydrazine group may yield interesting derivatives.
  • Substitution : The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions::
  • Oxidation : Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
  • Reduction : Reducing agents such as sodium borohydride (NaBH₄).
  • Substitution : Various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products:: The specific products depend on the reaction conditions. Oxidation could lead to furan ring modifications, while reduction might yield hydrazine derivatives.

Scientific Research Applications

This compound’s versatility makes it valuable in various fields:

  • Chemistry : As a ligand, it can form metal complexes, potentially influencing catalysis or materials science.
  • Biology : Its heterocyclic nature suggests potential bioactivity, warranting further investigation.
  • Medicine : Research may uncover its pharmacological properties, including anticancer or antimicrobial effects.
  • Industry : Applications in dyes, catalysts, or materials could emerge.

Mechanism of Action

The compound’s mechanism likely involves interactions with biomolecules via its azomethine nitrogen (C=N). Further studies are needed to elucidate specific targets and pathways.

Comparison with Similar Compounds

While no direct analogs exist, exploring related furan-based compounds could highlight its uniqueness.

Properties

Molecular Formula

C20H24N4OS

Molecular Weight

368.5 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C20H24N4OS/c1-4-20(2,3)13-7-8-16-15(10-13)17-18(21-12-22-19(17)26-16)24-23-11-14-6-5-9-25-14/h5-6,9,11-13H,4,7-8,10H2,1-3H3,(H,21,22,24)/b23-11+

InChI Key

VADZJGFRTIAEIW-FOKLQQMPSA-N

Isomeric SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C/C4=CC=CO4

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC4=CC=CO4

Origin of Product

United States

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